阿昔普林

描述

Aziprotryne is a compound of interest in analytical chemistry, particularly for its detection and determination in environmental samples. The research has explored various methodologies for analyzing aziprotryne, highlighting its relevance in monitoring environmental pollution and ensuring water safety.

Synthesis Analysis

Direct synthesis details of Aziprotryne are not provided in the available literature. However, the synthesis of related azines and azaborines indicates methodologies that might be relevant for aziprotryne or compounds with similar structural features. These methods include condensation reactions, ring-fusion reactions, and the utilization of azides in synthesizing complex organic molecules with potential biological and chemical applications (Chourasiya et al., 2019).

Molecular Structure Analysis

While specific molecular structure analysis of aziprotryne is not detailed, the study of azines and their structural properties offers insights into the electronic structure and tautomerism, which are relevant for understanding the behavior of nitrogen-containing heterocycles such as aziprotryne (Chourasiya et al., 2019).

Chemical Reactions and Properties

Research has focused on the electrochemical detection of aziprotryne, demonstrating its behavior in reduction and oxidation processes. These studies employ electrodes modified with materials like cobalt phthalocyanine to facilitate the electrocatalytic reduction of aziprotryne, revealing its reactivity and interaction with electrochemical sensors (Chicharro et al., 2002).

Physical Properties Analysis

The physical properties of aziprotryne, such as solubility, absorption, and emission characteristics, are indirectly touched upon through studies focusing on its detection in environmental samples. These methods imply the compound's stability and reactivity under various conditions, although specific physical properties are not detailed in the literature reviewed.

Chemical Properties Analysis

Aziprotryne's chemical properties, particularly its electroanalytical behavior, are highlighted in studies exploring its determination in water samples. These studies indicate aziprotryne's reactivity and its potential for electrochemical analysis, providing a foundation for understanding its chemical behavior in analytical contexts (Gálvez et al., 2000).

For further details and a deeper dive into the chemical and physical properties of aziprotryne, the original research articles provide comprehensive insights and methodologies:

- (Chicharro et al., 2002)

- (Gálvez et al., 2000)

- (Chourasiya et al., 2019)

科学研究应用

阿昔普林的电化学检测:

- 流动注射分析:Chicharro 等人 (2002) 的一项研究开发了一种使用流动注射分析和安培法检测和测定阿昔普林的方法。该方法采用用酞菁钴修饰的碳糊电极,该电极可有效测定酸性溶液中的阿昔普林浓度。该技术实现了 9 ng/mL 的检测限,并成功应用于环境和自来水样品 (Chicharro 等,2002)。

乳液中的极谱分析:

- 用于分析的油包水乳液:Gálvez 等人 (2000) 报告了使用油包水乳液作为介质从水样中的有机提取物中极谱测定阿昔普林。该方法涉及使用戊烷磺酸钠作为乳化剂和乙酸乙酯作为有机溶剂。该研究证明了该方法用于分析加标灌溉水中阿昔普林的可行性 (Gálvez 等,2000)。

伏安法:

- 流动注射分析与伏安法:Zapardiel 等人 (2000) 探索了使用循环伏安法和安培法检测三嗪,包括阿昔普林,使用铜和玻碳电极。该方法在检测环境水样中的阿昔普林时显示出灵敏度和稳定性,检测限为 0.2 μg/mL (Zapardiel 等,2000)。

药用植物中的除草剂分析:

- SPE 结合色谱法:Tuzimski (2011) 进行了一项研究,使用固相萃取 (SPE) 结合二维平面色谱法和 HPLC-二极管阵列检测器来识别和分析药用植物中的农药,包括阿昔普林。该方法被证明可有效用于 Melissa officinalis L. 样品中阿昔普林的常规分析,突出了其在药用植物质量控制中的应用 (Tuzimski, 2011)。

安全和危害

In case of accidental release of Aziprotryne, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

- By disrupting purine metabolism, azathioprine suppresses immune responses and prevents the rejection of transplanted organs .

- Downstream effects include reduced availability of purine nucleotides for DNA and RNA synthesis, leading to decreased immune cell proliferation and function .

- Impact on Bioavailability : Genetic variations in TPMT activity affect the metabolism of azathioprine, leading to variable drug response and potential toxicity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

属性

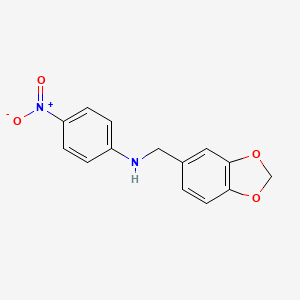

IUPAC Name |

4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N7S/c1-4(2)9-5-10-6(13-14-8)12-7(11-5)15-3/h4H,1-3H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIIBUOYKYSPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)SC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041615 | |

| Record name | Aziprotryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aziprotryne | |

CAS RN |

4658-28-0 | |

| Record name | Aziprotryne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4658-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aziprotryne [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004658280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziprotryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aziprotryne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZIPROTRYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB6H0KNM39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Aziprotryne?

A1: Aziprotryne is a selective herbicide belonging to the s-triazine family. [, ] It acts by inhibiting photosynthesis, specifically by blocking electron transfer at the photosystem II complex in plants. [, ] While the precise downstream effects are complex, inhibiting photosynthesis ultimately leads to plant death.

Q2: Are there reliable analytical methods for detecting Aziprotryne in environmental samples?

A4: Several analytical methods have been developed for detecting and quantifying Aziprotryne. One approach utilizes flow injection analysis with an electrochemical sensor based on a cobalt phthalocyanine modified carbon paste electrode. [] This method allows for a low detection limit and has been successfully applied to determine Aziprotryne concentrations in environmental and tap water samples. [] Another approach employs solid-phase extraction coupled with two-dimensional planar chromatography and HPLC-diode array detector analysis. [] This method has proven effective for identifying and quantifying Aziprotryne in Melissa officinalis L. (Labiatae) samples. [] Additionally, a modified QuEChERS method combined with high-performance liquid chromatography-diode array detector has been proposed for quantifying Aziprotryne residues in soil samples. [] This method offers good recovery rates and acceptable precision for analyzing soil samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7'-hydroxy-4'-(4-methoxyphenyl)-4,4,5'-trimethyl-2-spiro[1,3-diazinane-6,2'-3,4-dihydro-2H-1-benzopyran]thione](/img/structure/B1231979.png)

![4-[3-(1,3-Benzodioxol-5-ylmethylamino)-7-methyl-2-imidazo[1,2-a]pyridinyl]phenol](/img/structure/B1231980.png)

![2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol](/img/structure/B1231981.png)

![4-[[3-Cyano-4-methyl-6-(3-pyridinyl)-2-pyridinyl]thio]-3-oxobutanoic acid ethyl ester](/img/structure/B1231982.png)

![2-[[2-[(2,5-Dimethylphenyl)sulfonylamino]-1-oxoethyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1231988.png)

![6-Thiophen-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B1231992.png)

![2-[[oxo-(2-oxo-1H-quinolin-4-yl)methyl]amino]-3-phenylpropanoic acid methyl ester](/img/structure/B1231995.png)

![2-Phenylbutanoic acid [2-oxo-2-(2-phenylanilino)ethyl] ester](/img/structure/B1231996.png)

![12-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B1231999.png)

![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)